

Technical Guide: Solubility Profile of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No.: B141236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** (CAS No. 24085-05-0), a key intermediate in the synthesis of various organic compounds, including the bronchodilator salbutamol. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided, alongside a visual workflow to guide laboratory execution. A diagram illustrating the synthetic pathway of salbutamol from 4-hydroxyacetophenone, highlighting the role of **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone**, is also included to provide context for its application in pharmaceutical development.

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone with the molecular formula $C_9H_9ClO_2$.^[1] Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.^[2] A notable application is its use as a precursor in the pharmaceutical industry for the synthesis of salbutamol.^[3] Understanding the solubility of

this intermediate is crucial for optimizing reaction conditions, purification processes, and overall yield in synthetic workflows.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** in the public domain. However, qualitative descriptions of its solubility in common organic solvents have been reported. This information is summarized in the table below.

Table 1: Qualitative Solubility of **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone**

Solvent	Solubility Description
Acetonitrile	Slightly Soluble[2]
Methanol	Slightly Soluble[2]
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble[1][2]

Experimental Protocol for Solubility Determination

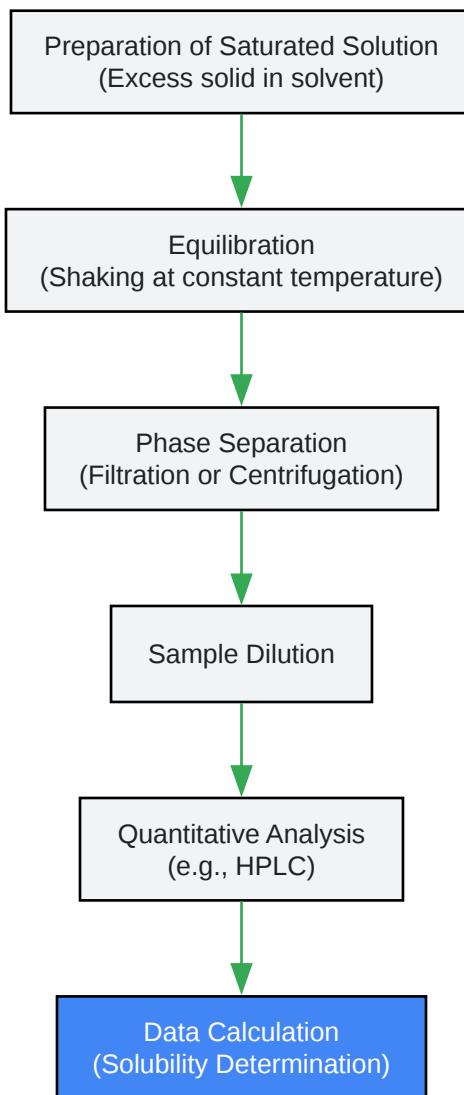
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following is a detailed methodology that can be adapted for **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone**.

Materials and Equipment

- **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)
- Analytical balance
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control

- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure


- Preparation of Saturated Solution:
 - Add an excess amount of solid **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Filter the sample through a syringe filter to remove any undissolved microparticles. Alternatively, the sample can be centrifuged at high speed, and the supernatant can be carefully collected.

- Analysis:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** in the diluted sample using a validated HPLC method or another suitable analytical technique.
 - Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.
- Calculation:
 - Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Synthetic Pathway to Salbutamol

This diagram shows a common synthetic route to salbutamol starting from 4-hydroxyacetophenone, where **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** is a key intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of Salbutamol intermediate.

Conclusion

While quantitative solubility data for **1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone** is not readily available, its qualitative solubility profile indicates slight to sparing solubility in common polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for obtaining this critical data. The contextualization of this compound as a key intermediate in the synthesis of salbutamol underscores the importance of understanding its physicochemical properties for the efficient production of active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 2. Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141236#solubility-of-1-3-chloromethyl-4-hydroxy-phenyl-ethanone-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com